Hydrazinecarbothioic acid, 2-phenyl-, S-methyl ester
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Overview
Description
Preparation Methods
The synthesis of hydrazinecarbothioic acid, 2-phenyl-, S-methyl ester typically involves the reaction of hydrazinecarbothioic acid with methyl iodide in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-5°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Hydrazinecarbothioic acid, 2-phenyl-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the S-methyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrazinecarbothioic acid, 2-phenyl-, S-methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of hydrazinecarbothioic acid, 2-phenyl-, S-methyl ester involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various substitution reactions. The pathways involved include the formation of intermediate complexes that facilitate the transfer of functional groups .
Comparison with Similar Compounds
Hydrazinecarbothioic acid, 2-phenyl-, S-methyl ester can be compared with similar compounds such as:
Hydrazinecarbodithioic acid, 2-phenyl-, methyl ester: This compound has a similar structure but differs in the ester group.
Phenylhydrazine derivatives: These compounds share the hydrazine moiety but have different substituents on the phenyl ring. The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties make it a valuable compound for further research and development.
Properties
CAS No. |
62353-90-6 |
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Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
S-methyl N-anilinocarbamothioate |
InChI |
InChI=1S/C8H10N2OS/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11) |
InChI Key |
YLNYWFHJGZBDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
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